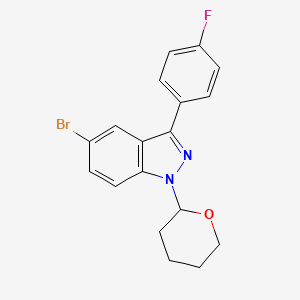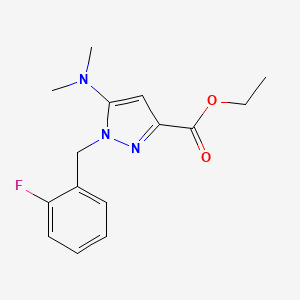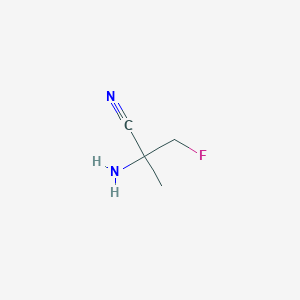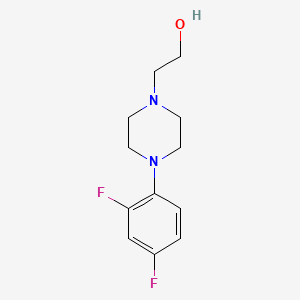
4-(2,4-Difluorophenyl)-1-piperazineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Difluorophenyl)-1-piperazineethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1-piperazineethanol typically involves the reaction of 2,4-difluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, resulting in the formation of the desired product.
-
Step 1: Formation of Intermediate
Reactants: 2,4-difluoroaniline, piperazine
Solvent: Ethanol or methanol
Catalyst: Acid catalyst such as hydrochloric acid
Conditions: Reflux at elevated temperature (80-100°C) for several hours
-
Step 2: Purification
- The reaction mixture is cooled and the product is isolated by filtration or extraction.
- The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4-(2,4-Difluorophenyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
-
Substitution
Reagents: Sodium methoxide, sodium hydride
Conditions: Anhydrous conditions, elevated temperature
Major Products Formed
Oxidation: Formation of 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetaldehyde or 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetone.
Reduction: Formation of 2-[4-(2,4-Dihydroxyphenyl)piperazin-1-yl]ethanol.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(2,4-Difluorophenyl)-1-piperazineethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on serotonin and dopamine receptors.
相似化合物的比较
4-(2,4-Difluorophenyl)-1-piperazineethanol can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergic reactions.
Fluoxetine: A selective serotonin reuptake inhibitor used to treat depression.
Risperidone: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further drug development.
属性
分子式 |
C12H16F2N2O |
|---|---|
分子量 |
242.26 g/mol |
IUPAC 名称 |
2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16F2N2O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChI 键 |
SPGATEIFHQEXHX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



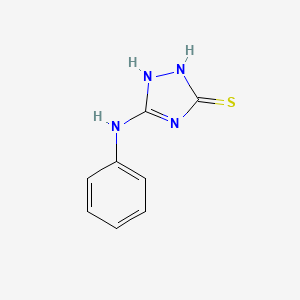
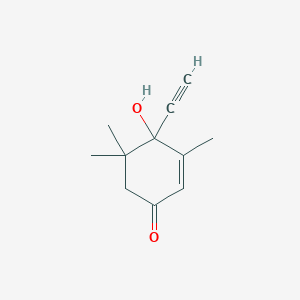
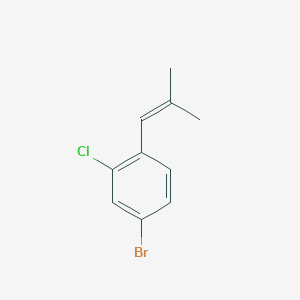
![5-(Hydroxymethyl)-5-[2-(octadecyloxy)ethyl]oxolan-2-one](/img/structure/B8558047.png)
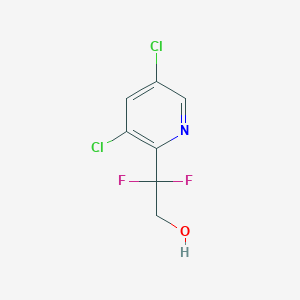
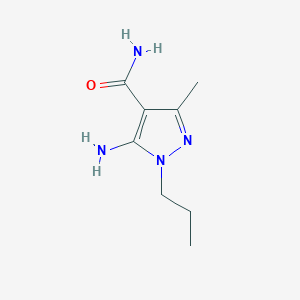

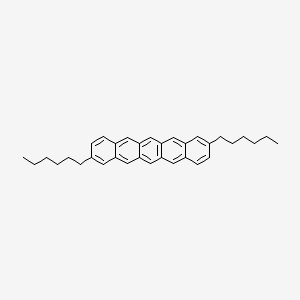
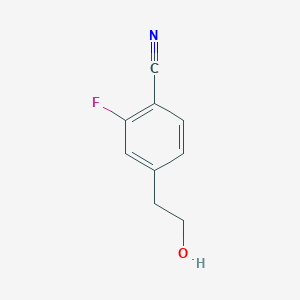
![6-Nitromethyl-[1,4]dioxepan-6-ol](/img/structure/B8558092.png)
